Lipophilicity Differentiation: 3-Ethylphenyl Methylcarbamate (LogP 2.16–2.20) versus 3-Methylphenyl Methylcarbamate (Metolcarb, LogP 1.63–1.70)
The 3-ethyl substitution confers a measurably higher octanol-water partition coefficient compared to the 3-methyl analog metolcarb. Experimental log Kow for the target compound is 2.20 (Hansch et al., 1995, as reported in EPISuite), with ACD/LogP calculated at 2.16 . In contrast, metolcarb (3-methylphenyl methylcarbamate) exhibits ACD/LogP values of 1.63–1.70 across multiple database sources [1]. This represents a logP increase of approximately 0.46–0.57 log units for the 3-ethyl compound. In insect toxicology, logP is directly correlated with cuticular penetration rate—a key determinant of contact toxicity—with higher logP generally favoring faster penetration through the lipophilic insect epicuticle until an optimum is reached [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Log Kow (experimental) = 2.20; ACD/LogP = 2.16 |
| Comparator Or Baseline | Metolcarb (3-methylphenyl methylcarbamate): ACD/LogP = 1.63–1.70; LogP (SIELC) = 1.70 [1] |
| Quantified Difference | ΔLogP ≈ +0.46 to +0.57 (target minus metolcarb) |
| Conditions | Calculated/experimental partition coefficient values from ChemSpider (ACD/Percepta platform v14), EPISuite KOWWIN v1.67, and SIELC HPLC-derived LogP database |
Why This Matters
A 0.5 log unit difference in logP predicts measurably altered cuticular penetration kinetics and environmental partitioning (soil adsorption coefficient KOC, bioconcentration factor), meaning metolcarb cannot be considered a drop-in replacement for the 3-ethyl compound in formulation development, residue studies, or pest spectrum evaluations without experimental re-validation.
- [1] SIELC Technologies. Metolcarb (CAS 1129-41-5), LogP = 1.70. View Source
- [2] Fujita, T., Kamoshita, K., Nishioka, T. and Nakajima, M. (1974) 'Physicochemical Parameters for Structure-Activity Studies of Substituted Phenyl N-Methylcarbamates', Agricultural and Biological Chemistry, 38(8), pp. 1521–1528. doi: 10.1080/00021369.1974.10861363. — Establishes the quantitative relationship between logP and insecticidal activity for this compound class. View Source
